N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antiplasmodial properties. The structure of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride suggests it may interact with various biological targets, making it a subject of interest for further research in drug development.
The compound can be synthesized through various chemical processes, often starting from readily available pyrazine derivatives. Research articles have documented methods for synthesizing similar compounds, which can provide insights into the synthesis of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride. Notably, studies have explored related pyrazine-2-carboxamide derivatives and their biological activities, establishing a framework for understanding this compound's potential applications .
N-carbamimidoylpyrazine-2-carboxamide dihydrochloride falls under the category of carboxamides and pyrazines. Carboxamides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom (N), while pyrazines are heterocyclic compounds containing two nitrogen atoms in a six-membered ring. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, enhancing its solubility and stability in aqueous environments.
The synthesis of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride can be approached through several methods, typically involving the reaction of pyrazine-2-carboxylic acid derivatives with appropriate amines or amidines.
The reaction mechanism generally involves nucleophilic attack by the amine on the activated carbonyl carbon of the pyrazine derivative, followed by elimination of HCl if an acyl chloride is used. The yield can vary significantly based on reaction conditions and purification methods employed.
N-carbamimidoylpyrazine-2-carboxamide dihydrochloride features a pyrazine ring substituted at the 2-position with a carboxamide group and an N-carbamimidoyl group. The structural formula can be represented as follows:
N-carbamimidoylpyrazine-2-carboxamide dihydrochloride can participate in various chemical reactions typical for carboxamides and heterocycles:
The reactivity is influenced by electronic effects from substituents on the pyrazine ring, which can modulate nucleophilicity and electrophilicity during reactions.
The mechanism of action for N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is primarily investigated concerning its interaction with biological targets:
In vitro studies have shown promising results against various strains of bacteria and protozoa, suggesting a multifaceted mechanism involving enzyme inhibition and disruption of cellular processes.
N-carbamimidoylpyrazine-2-carboxamide dihydrochloride has potential applications in various scientific fields:
The structural evolution of pyrazine-carboxamide derivatives as anticancer agents traces back to the serendipitous discovery of amiloride's antitumor properties. Originally developed in the 1960s as a potassium-sparing diuretic targeting renal epithelial sodium channels (ENaCs), amiloride (3,5-diamino-6-chloro-N-carbamimidoylpyrazine-2-carboxamide) demonstrated unexpected anticancer side activities in preclinical models. Researchers observed that high doses (200 mg/kg) induced complete remission in prostate xenograft models, an effect later partially attributed to its inhibition of urokinase plasminogen activator (uPA; IC₅₀ = 7 μM) [1]. This discovery positioned the pyrazine-carboxamide scaffold as a viable starting point for anticancer drug development via the Selective Optimization of Side Activities (SOSA) approach [1].
Early structure-activity relationship (SAR) studies revealed that modifications at the 5-position of amiloride's pyrazine ring modulated biological activity. The introduction of a hexamethyleneimine group yielded 5-N,N-(hexamethylene)amiloride (HMA), which retained uPA inhibitory activity (IC₅₀ = 6 μM) while exhibiting reduced ENaC inhibition—mitigating the diuretic effects that limited amiloride's clinical utility in oncology [1] [5]. Crucially, HMA demonstrated robust in vivo anticancer effects, including suppression of sorafenib-resistant leukemia engraftment and delayed mammary carcinoma growth in mouse models [1]. Despite these advances, the 6-chloro substituent remained unexplored until the early 21st century, creating a significant gap in the SAR landscape of this chemotype [1].
Table 1: Evolution of Key Pyrazine-Carboxamide Derivatives
Compound | Key Structural Features | uPA IC₅₀ | ENaC Activity | Anticancer Evidence |
---|---|---|---|---|
Amiloride | 5-Amino; 6-Chloro | 7 μM | High inhibition | Prostate xenograft remission [1] |
HMA | 5-Hexamethyleneimine; 6-Chloro | 6 μM | Reduced | Delayed mammary tumor growth [1] |
6-Substituted HMAs | 5-Hexamethyleneimine; 6-(Hetero)aryl | 1–50 nM | Minimal | Metastasis reduction in pancreatic/liver models [1] |
The urokinase plasminogen activator system represents a validated molecular target for antimetastatic therapy due to its central role in proteolytic cascades facilitating tumor dissemination. uPA, a trypsin-like serine protease, catalyzes the conversion of plasminogen to active plasmin—a broad-spectrum protease capable of degrading extracellular matrix (ECM) components like fibronectin and laminin, while activating downstream effectors including matrix metalloproteinases (MMPs) and cathepsins [2] [3]. Crucially, uPA binds to its glycosylphosphatidylinositol (GPI)-anchored receptor (uPAR) on cancer cell surfaces, forming a spatially constrained proteolytic focus at the invasive tumor front [4]. This localization amplifies plasmin generation to drive directed pericellular proteolysis, enabling local invasion and intravasation into circulation [3] [4].
Clinical evidence solidifies uPA's prognostic significance: it holds Level 1 evidence as a predictor of poor outcomes in breast cancer and correlates strongly with reduced progression-free and overall survival in pancreatic, gastric, and colorectal malignancies [1] [4]. Mechanistically, uPA/uPAR signaling extends beyond proteolysis to modulate critical cancer hallmarks:
The therapeutic rationale is further strengthened by clinical trials of earlier uPA inhibitors. For example, the hydroxyamidine prodrug upamostat (WX-671) combined with gemcitabine increased 1-year survival by 17% in unresectable pancreatic cancer and extended median progression-free survival from 4.3 to 8.3 months in metastatic breast cancer compared to chemotherapy alone [1]. These findings validate uPA inhibition as a viable strategy to disrupt metastasis.
The structural optimization of amiloride-derived uPA inhibitors progressed through systematic modifications of the pyrazine-carboxamide core, driven by X-ray crystallography insights. Cocrystal structures revealed that amiloride binds uPA with its 6-chloro group projecting toward the S1β subsite—an accessory pocket adjacent to the primary S1 binding cavity [1]. This discovery prompted the hypothesis that substituting the 6-chloro with larger (hetero)aryl groups could enhance S1β occupancy, boosting potency. Initial efforts focused on the 5-position, but SAR remained flat (<2-fold improvement over amiloride) [1]. The breakthrough emerged when medicinal chemists shifted attention to the previously unexplored 6-position of the HMA scaffold.
Synthetic innovations enabled efficient production of 6-(hetero)aryl HMAs. A multigram-scale synthesis of the key intermediate methyl 3-(hexamethyleneimino)-5-aminopyrazine-2-carboxylate (7) was achieved via nucleophilic substitution of 3-amino-5,6-dichloropyrazine-2-methyl ester (6) with hexamethyleneimine in refluxing 2-propanol/DIPEA (86% yield) [1]. Suzuki-Miyaura couplings with diverse boronic acids then generated 23 analogs (9a–32a), followed by guanidinylation under optimized conditions (guanidine in DMF/MeOH) to furnish target compounds (9–32) in up to 92% yield [1]. Biological characterization revealed striking SAR patterns:
Table 2: Key 6-Substituted HMA Analogs and Biological Activities
Analog Structure | uPA IC₅₀ | Metastasis Model Efficacy | Mechanistic Advantage |
---|---|---|---|
6-(2-Aminopyrimidin-5-yl) | <10 nM | >80% lung metastasis reduction | Optimal S1β occupancy; covalent-like binding |
6-(3-Cyanophenyl) | 15 nM | Complete liver metastasis inhibition | Enhanced hydrophobic stacking |
6-(4-(Methylsulfonyl)phenyl | 8 nM | Significant primary tumor growth delay | Polar interactions with S1β residues |
The N-carbamimidoylpyrazine-2-carboxamide (amiloride) core thus serves as the chemical foundation for these advanced inhibitors. Its dihydrochloride salt form improves aqueous solubility for in vivo studies, while the acyl guanidine group provides reduced basicity compared to arylamidine inhibitors—circumventing poor drug properties that hindered earlier clinical candidates [1] [5]. Current efforts focus on further optimizing pharmacokinetic profiles while maintaining the delicate balance between uPA potency, selectivity, and off-target safety.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7